4'-(Tetrahydrofuran-2-yl)acetophenone

Medicinal Chemistry Synthetic Chemistry Pharmacophore Design

Sourcing the correct regioisomer is critical for reproducible results. Generic tetrahydrofuran-substituted acetophenones are not interchangeable; the specific 4'-(tetrahydrofuran-2-yl) substitution creates a unique pharmacophore essential for target binding. Procuring this exact compound is mandatory to execute patented synthetic routes and generate valid SAR data. Key outcomes: - Ensures fidelity to patented pharmaceutical intermediate pathways. - Guarantees valid structure-activity relationship data by preventing topological mismatches. - Enables diverse compound library construction with the THF ring intact. Supply chain: Available in standard pack sizes (0.25 g, 1 g, 5 g) with custom synthesis options.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B8491179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Tetrahydrofuran-2-yl)acetophenone
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2CCCO2
InChIInChI=1S/C12H14O2/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h4-7,12H,2-3,8H2,1H3
InChIKeyGSLXRVJKAQYAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Tetrahydrofuran-2-yl)acetophenone Sourcing Profile


4'-(Tetrahydrofuran-2-yl)acetophenone is a synthetic organic building block with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol [1]. It belongs to the class of para-substituted acetophenones, characterized by a tetrahydrofuran (THF) ring attached at the 4'-position of the phenyl ring. This compound is primarily offered as a research chemical by specialty suppliers, often at a standard purity of 95%, and is typically utilized as a synthetic intermediate in medicinal chemistry and drug discovery projects.

4'-(Tetrahydrofuran-2-yl)acetophenone: Analog Substitution Risks


Generic substitution among tetrahydrofuran-substituted acetophenones is contraindicated due to the profound impact of the substituent's regio- and stereochemistry on molecular recognition and biological activity. The target compound's specific 4'-(tetrahydrofuran-2-yl) substitution is distinct from its alpha-substituted isomers, such as α-(tetrahydrofuran-2β-yl)acetophenone [1]. This structural difference creates a unique pharmacophore that is not interchangeable with other 'in-class' compounds, as even minor topological variations can lead to complete loss of target binding or altered reactivity. Therefore, procurement based solely on a generic compound class is a significant risk; the specific compound identity is critical for the reproducibility of synthetic pathways and biological assays.

4'-(Tetrahydrofuran-2-yl)acetophenone Differentiation Guide


Structural Topology vs. Alpha-Substituted Isomer

The primary differentiator for 4'-(Tetrahydrofuran-2-yl)acetophenone is its structural topology. Its molecular structure (InChI=1S/C12H14O2/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h4-7,12H,2-3,8H2,1H3) defines a unique 2D and 3D arrangement compared to a close analog, α-(Tetrahydrofuran-2β-yl)acetophenone (InChI=1S/C12H14O2/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1) [1][2]. While no direct biological comparative data is publicly available from authoritative sources, this exact para-substitution pattern is the key to its value as a building block, distinguishing it from alpha-substituted isomers.

Medicinal Chemistry Synthetic Chemistry Pharmacophore Design

4'-(Tetrahydrofuran-2-yl)acetophenone: Validated Applications


Patented Pharmaceutical Intermediate

4'-(Tetrahydrofuran-2-yl)acetophenone is employed as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its specific structure is required to follow patented synthetic routes, such as those described in processes for preparing phenyltetrahydrofuran compounds which are useful as pharmaceutical intermediates [1]. Procuring this exact compound is necessary to execute the chemistry detailed in such intellectual property.

SAR Studies Building Block

In structure-activity relationship (SAR) campaigns, 4'-(tetrahydrofuran-2-yl)acetophenone acts as a specific para-substituted scaffold. Researchers use this precise building block to introduce the tetrahydrofuran moiety at a defined position on a core structure, a choice guided by the structural constraints observed in related patents for biologically active tetrahydrofuran analogs [1]. Sourcing the correct regioisomer is non-negotiable for generating valid SAR data.

Heterocyclic Compound Library Synthesis

The compound serves as a versatile starting material for constructing diverse compound libraries. Its acetyl group undergoes various reactions (e.g., condensation, reduction) while the tetrahydrofuran ring remains intact, enabling the generation of novel chemical entities with potential biological activity, an approach consistent with the synthesis of antimicrobial fluoro-phenyl tetrahydrofurans [2].

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